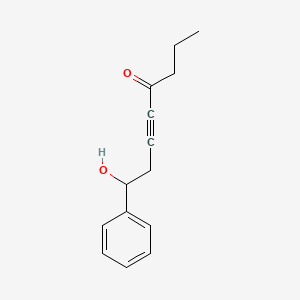
5-Octyn-4-one, 8-hydroxy-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyn-4-one, 8-hydroxy-8-phenyl- is an organic compound characterized by the presence of an alkyne group (a carbon-carbon triple bond), a ketone group (a carbon-oxygen double bond), and a phenyl group (a benzene ring)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyn-4-one, 8-hydroxy-8-phenyl- typically involves multiple steps, including the formation of the alkyne and ketone functionalities. . The final step often includes deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of protecting groups and selective reagents is crucial to ensure the desired product is obtained without significant impurities.
Chemical Reactions Analysis
Types of Reactions
5-Octyn-4-one, 8-hydroxy-8-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium amide (NaNH₂) can be used to introduce new functional groups at the alkyne position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a diketone, while reduction of the ketone group can produce a secondary alcohol.
Scientific Research Applications
5-Octyn-4-one, 8-hydroxy-8-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Octyn-4-one, 8-hydroxy-8-phenyl- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ketone and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Octyn-4-one: Lacks the hydroxyl and phenyl groups, making it less versatile in chemical reactions.
8-Hydroxy-8-phenyl-octan-4-one: Contains a saturated carbon chain instead of an alkyne group, affecting its reactivity.
Phenylacetylene: Contains a phenyl group and an alkyne group but lacks the ketone functionality.
Uniqueness
5-Octyn-4-one, 8-hydroxy-8-phenyl- is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62322-12-7 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
8-hydroxy-8-phenyloct-5-yn-4-one |
InChI |
InChI=1S/C14H16O2/c1-2-7-13(15)10-6-11-14(16)12-8-4-3-5-9-12/h3-5,8-9,14,16H,2,7,11H2,1H3 |
InChI Key |
YIQSNMMJXOHCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C#CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















